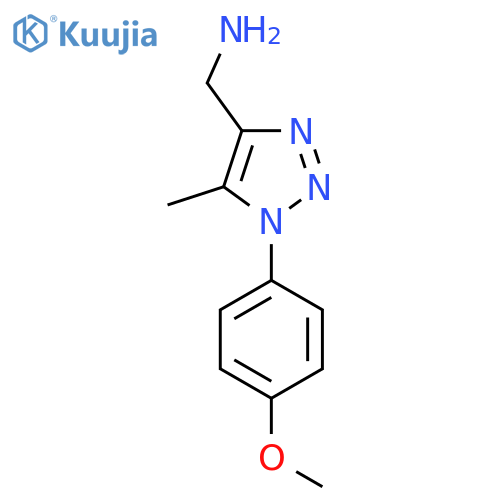Cas no 1049131-03-4 ((1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine)

1049131-03-4 structure
商品名:(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
CAS番号:1049131-03-4
MF:C11H14N4O
メガワット:218.255061626434
MDL:MFCD11574712
CID:5069394
PubChem ID:28911120
(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
- [1-(4-methoxyphenyl)-5-methyltriazol-4-yl]methanamine
-
- MDL: MFCD11574712
- インチ: 1S/C11H14N4O/c1-8-11(7-12)13-14-15(8)9-3-5-10(16-2)6-4-9/h3-6H,7,12H2,1-2H3
- InChIKey: QGGNLTHKPPJUFS-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1)N1C(C)=C(CN)N=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 218
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 66
(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-264979-0.5g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 0.5g |
$630.0 | 2023-09-14 | ||
| Enamine | EN300-264979-10.0g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 10g |
$2823.0 | 2023-04-24 | ||
| Life Chemicals | F1907-0305-10g |
(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
1049131-03-4 | 95%+ | 10g |
$2512.0 | 2023-09-07 | |
| Enamine | EN300-264979-0.05g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 0.05g |
$551.0 | 2023-09-14 | ||
| Enamine | EN300-264979-2.5g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 2.5g |
$1287.0 | 2023-09-14 | ||
| Life Chemicals | F1907-0305-0.25g |
(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
1049131-03-4 | 95%+ | 0.25g |
$539.0 | 2023-09-07 | |
| Enamine | EN300-264979-1g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 1g |
$656.0 | 2023-09-14 | ||
| Enamine | EN300-264979-1.0g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 1g |
$656.0 | 2023-04-24 | ||
| Enamine | EN300-264979-5.0g |
[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine |
1049131-03-4 | 5g |
$1903.0 | 2023-04-24 | ||
| TRC | M130941-1g |
(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
1049131-03-4 | 1g |
$ 660.00 | 2022-06-04 |
(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
1049131-03-4 ((1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine) 関連製品
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
